2,3-Diazabicyclo[2.1.1]hex-2-ene
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Overview
Description
2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.1.1]hex-2-ene undergoes several types of chemical reactions, including:
Denitrogenation: This is a primary reaction where the compound releases nitrogen gas, leading to the formation of highly strained bicyclic structures.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new bicyclic compounds.
Common Reagents and Conditions
Photochemical Conditions: Light is often used to initiate reactions involving this compound, particularly for denitrogenation.
Thermal Conditions: Heat can also be used to induce the decomposition of the compound, leading to the formation of various products.
Major Products
Bicyclo[1.1.0]butane: One of the major products formed from the denitrogenation of this compound.
Cyclopentyl Diradicals: These are formed through migration-type mechanisms during the decomposition process.
Scientific Research Applications
2,3-Diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another bicyclic azo compound with similar reactivity but different structural properties.
Bicyclo[1.1.0]butane: A product of the denitrogenation of 2,3-Diazabicyclo[2.1.1]hex-2-ene, known for its strained structure.
Uniqueness
This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
72192-13-3 |
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Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI Key |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1N=N2 |
Origin of Product |
United States |
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